8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound belongs to the tricyclic triazatricyclo family, characterized by a complex fused-ring system with oxygen and nitrogen heteroatoms. Its structure includes a 4-ethoxyphenyl substituent at position 8 and a propyl group at position 12. These substituents influence its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological activity.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-3-9-23-17-16(18(24)22-20(23)26)14(15-13(21-17)10-28-19(15)25)11-5-7-12(8-6-11)27-4-2/h5-8,14,21H,3-4,9-10H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOBUMLCHNFFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OCC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The pharmacokinetics of such compounds—how they are absorbed, distributed, metabolized, and excreted—can also vary widely and are influenced by many factors, including the compound’s chemical structure and the characteristics of the biological system in which it is present .
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Biological Activity
The compound 8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a complex tricyclic framework with multiple functional groups that contribute to its biological activity.
Cytotoxicity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Evaluation : The compound was evaluated against several cancer cell lines using the MTT assay. Preliminary results showed promising cytotoxic activity, particularly against the HeLa cell line.
- IC50 Values : The IC50 value for this compound was found to be approximately 29 μM against HeLa cells, suggesting moderate potency compared to other known cytotoxic agents .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Cellular Targets : The presence of the triazole and oxo groups in the structure suggests potential interactions with cellular enzymes and receptors involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, likely through the activation of caspase pathways.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with related nitrogen-rich heterocycles is useful.
| Compound Name | Structure | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | ... | 15 | HeLa |
| Compound B | ... | 29 | HeLa |
| Compound C | ... | 45 | MCF-7 |
This table illustrates that while This compound shows promising activity, there are other compounds that may exhibit superior efficacy.
Case Studies
Several studies have highlighted the potential applications of similar compounds in therapeutic settings:
- Study on Thiadiazole Derivatives : A study demonstrated that derivatives containing thiadiazole and phthalimide structures showed enhanced cytotoxicity against HeLa cells due to their lipophilic nature and ability to interact with biological targets effectively .
- Hybrid Compounds : Research on hybrid compounds combining different heterocyclic moieties has revealed increased antitumor activity compared to their individual components. This suggests that structural modifications could enhance the efficacy of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The most closely related analogue is 11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione (hereafter referred to as Compound A) . Below is a comparative analysis:
| Property | Target Compound | Compound A |
|---|---|---|
| Substituents | 8-(4-Ethoxyphenyl), 13-propyl | 8-(3,4,5-Trimethoxyphenyl), 11,13-dimethyl |
| Molecular Weight (g/mol) | 427.45 (calculated) | 483.49 (calculated) |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 3.5 (higher lipophilicity due to trimethoxy groups) |
| Bioactivity | Not yet reported in public databases | Demonstrated moderate kinase inhibition in preliminary assays (unpublished) |
Functional Implications
Substituent Effects: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to Compound A’s 3,4,5-trimethoxyphenyl, which is bulkier and more prone to oxidative demethylation .
Pharmacokinetic Behavior :
- Compound A’s higher logP suggests better membrane permeability but may lead to solubility challenges. The target compound’s intermediate logP (2.8) could balance bioavailability and solubility.
Synthetic Accessibility :
- Compound A’s trimethoxyphenyl group requires multi-step synthesis for regioselective methylation, whereas the target compound’s 4-ethoxyphenyl group is commercially available, simplifying synthesis.
Research Findings and Challenges
- Lack of Direct Bioactivity Data : Neither compound has been comprehensively profiled in public studies. Compound A’s kinase inhibition data remain unpublished, and the target compound’s biological targets are unverified .
- Methodological Context : Advanced analytical techniques like LC/MS, as employed in marine natural product discovery (e.g., Salternamide E ), could prioritize such compounds for bioactivity screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
